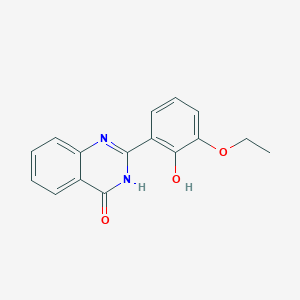
1-(3,4-difluorobenzyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-difluorobenzyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
作用機序
The mechanism of action of 1-(3,4-difluorobenzyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone is not fully understood. However, it is believed to act through the modulation of the GABAergic system in the brain. Specifically, this compound has been shown to increase the activity of GABA-A receptors, which are known to play a role in the regulation of anxiety, pain, and mood.
Biochemical and Physiological Effects:
1-(3,4-difluorobenzyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation and pain, as well as improve mood and anxiety-related behaviors. Additionally, it has been shown to have minimal side effects, making it a promising candidate for further research.
実験室実験の利点と制限
The advantages of using 1-(3,4-difluorobenzyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone in laboratory experiments include its high yield and purity, as well as its unique mechanism of action. Additionally, this compound has been shown to have minimal side effects, making it a safe and effective tool for research. However, there are limitations to the use of this compound in laboratory experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
将来の方向性
There are many future directions for research on 1-(3,4-difluorobenzyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone. One area of research could focus on the development of new therapeutic applications for this compound, such as the treatment of neuropathic pain, depression, and anxiety disorders. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its effects on the GABAergic system. Finally, new synthesis methods could be developed to improve the yield and purity of this compound, making it more accessible for laboratory experiments.
合成法
The synthesis of 1-(3,4-difluorobenzyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone involves the reaction of 3,4-difluorobenzylamine with 3-(4-thiomorpholinylmethyl)-2-piperidinone in the presence of a palladium catalyst. The reaction proceeds through a series of steps, including N-alkylation, deprotection, and cyclization, to yield the final product. The synthesis of this compound has been optimized for high yield and purity, making it suitable for laboratory experiments.
科学的研究の応用
1-(3,4-difluorobenzyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models. Additionally, this compound has been investigated for its potential as a treatment for neuropathic pain, depression, and anxiety disorders. Its unique mechanism of action makes it a promising candidate for further research in these areas.
特性
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]-3-hydroxy-3-(thiomorpholin-4-ylmethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N2O2S/c18-14-3-2-13(10-15(14)19)11-21-5-1-4-17(23,16(21)22)12-20-6-8-24-9-7-20/h2-3,10,23H,1,4-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHHZKXXPJIRCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC2=CC(=C(C=C2)F)F)(CN3CCSCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(3,5-dichlorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6006802.png)
![3-phenyl-N-{1-[1-(3-pyridinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B6006811.png)
![2-(3-butenoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6006817.png)
![1-[2-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-5-methoxyphenoxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6006837.png)

![N-(4-fluorophenyl)-4-[2-({[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]piperazine-1-carbothioamide](/img/structure/B6006846.png)
![2-[(2,4-difluorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6006854.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6006858.png)
![4-chloro-2-{[4-(phenylethynyl)benzylidene]amino}phenol](/img/structure/B6006864.png)
![3-{[(4-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B6006873.png)
![3-(5-bromo-2-furyl)-5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6006880.png)
![2-[(3,4-dichlorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6006883.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6006894.png)
![7-(4-fluorobenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6006896.png)